3-Azidopropylthioureidobenzyl DOTA
Description
3-Azidopropylthioureidobenzyl DOTA is a bifunctional chelator with the molecular formula C₂₇H₄₁N₉O₈S and a molecular weight of 651.73 g/mol . It features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle for metal ion chelation and a thioureidobenzyl-azidopropyl group for covalent conjugation to monoclonal antibodies (mAbs). This dual functionality enables applications in radioimmunotherapy and immuno-PET imaging, where it serves as a linker between targeting antibodies (e.g., cancer-specific mAbs) and radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu) .
Properties
Molecular Formula |
C₂₇H₄₁N₉O₈S |
|---|---|
Molecular Weight |
651.73 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| 3-Azidopropylthioureidobenzyl DOTA | C₂₇H₄₁N₉O₈S | 651.73 | Thioureidobenzyl, azidopropyl | Antibody conjugation, PET imaging |
| DOTA-azide (Azido-mono-amide-DOTA) | C₁₉H₃₄N₈O₇ | 595.90 | Azide, mono-amide | Click chemistry, metal complexation |
| DOTA-(COOt-Bu)₃-azide | C₃₁H₅₈N₈O₇·HBr | 735.80 | Azide, tert-butyl esters | Bioconjugation, targeted probes |
| DOTA(OtBu) | C₂₈H₅₂N₄O₈ | 572.73 | tert-butyl esters | Metal chelation, radiopharmaceuticals |
| Octreotide-DOTA conjugates (e.g., 3b, 4b) | Variable | ~1,200–1,500 | Cyclic peptide backbone, DOTA | Somatostatin receptor targeting |
Notes:
- The thioureidobenzyl group in this compound distinguishes it from azide-focused derivatives (e.g., DOTA-azide), enabling stable antibody conjugation via thiol-maleimide or click chemistry .
- DOTA-(COOt-Bu)₃-azide incorporates tert-butyl esters for improved solubility and stability during synthesis, whereas this compound lacks these protective groups .
Receptor Binding and Pharmacological Profiles
Octreotide-DOTA Conjugates :
This compound :
- This contrasts with octreotide-DOTA conjugates, which rely on peptide-receptor interactions .
Hydrophobicity and Solubility
- Hydrophobicity : Octreotide-DOTA derivatives exhibit variable hydrophobicity (measured via HPLC), impacting biodistribution. For example, compound 3b has moderate hydrophobicity suitable for in vivo stability .
- This compound : The thioureidobenzyl group may increase hydrophobicity compared to azide derivatives like DOTA-azide, which is water-soluble .
Key Insights :
- This compound’s bifunctionality is critical for mAb-based targeting, whereas DOTA-bisphosphonate-PSMA () combines bone-seeking bisphosphonates with prostate-specific membrane antigen (PSMA) inhibitors for dual-targeted therapy .
- DOTA-azide derivatives prioritize modular conjugation via azide-alkyne cycloaddition, enabling rapid probe assembly .
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